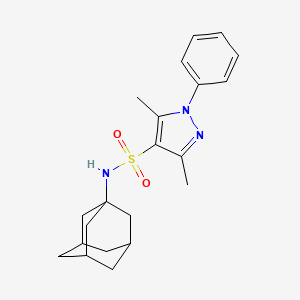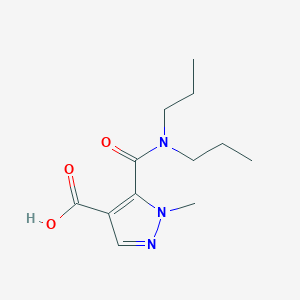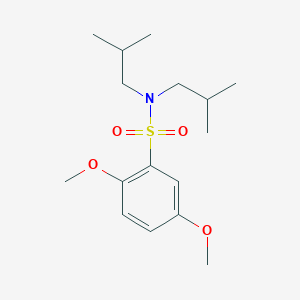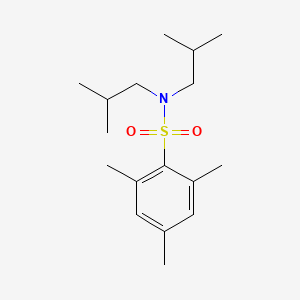
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide, also known as DOiPr, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DOiPr belongs to the class of phenethylamine derivatives and is structurally similar to other compounds such as mescaline and 2C-B. In
Wirkmechanismus
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide is believed to exert its pharmacological effects by binding to and activating serotonin receptors in the brain. Specifically, this compound has been found to act as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and perception. This compound has also been found to have agonist activity at the 5-HT2B receptor, which can lead to the activation of signaling pathways that are involved in the regulation of cardiovascular function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in animal studies. In vitro studies have shown that this compound can increase the release of serotonin and other neurotransmitters in the brain, which may contribute to its psychoactive effects. Animal studies have also shown that this compound can increase heart rate and blood pressure, which is consistent with its agonist activity at the 5-HT2B receptor.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, cognition, and perception. This compound also has agonist activity at the 5-HT2B receptor, which can be useful for studying the role of this receptor in the regulation of cardiovascular function. However, this compound also has limitations for use in lab experiments. Its psychoactive effects can make it difficult to interpret the results of behavioral studies, and its effects on other neurotransmitter systems can complicate the interpretation of its effects on serotonin receptors.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide. One potential direction is to study its effects on other serotonin receptors, such as the 5-HT2C receptor, which is involved in the regulation of appetite and mood. Another direction is to study the effects of this compound in animal models of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and potential therapeutic applications of this compound in humans.
Synthesemethoden
The synthesis of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide is a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with propan-2-ylamine and sulfur dioxide. The resulting product is then treated with sodium hydroxide and hydrochloric acid to obtain this compound. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has been studied for its potential pharmacological properties, including its effects on serotonin receptors and its potential as a psychoactive substance. In vitro studies have shown that this compound has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have agonist activity at the 5-HT2B receptor, which is involved in the regulation of cardiovascular function.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-10(2)15(11(3)4)20(16,17)14-9-12(18-5)7-8-13(14)19-6/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUBCWNEIGRMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)








